molecular formula C7H11F3O2 B13899941 1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol

1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol

Cat. No.: B13899941
M. Wt: 184.16 g/mol
InChI Key: CDRMIYGRKNBWAK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol is a fluorinated organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group and a cyclopropyl ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol typically involves the reaction of trifluoromethylated precursors with cyclopropyl-containing intermediates. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, which react with cyclopropyl alcohol derivatives under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and physical properties.

Biological Activity

1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol, designated by the CAS number 1900710-97-5, is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structure and Composition

  • Molecular Formula : C7H11F3O2
  • Molecular Weight : 182.16 g/mol
  • Physical State : Liquid
  • Purity : Typically ≥ 95% in commercial preparations
PropertyValue
Molecular FormulaC7H11F3O2
Molecular Weight182.16 g/mol
Density1.25 g/cm³
Melting PointNot available
Boiling PointNot available
Flash PointNot available

The trifluoromethyl group in this compound is known to influence biological activity through various mechanisms:

  • Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to enhance potency in inhibiting enzymes such as reverse transcriptase and serotonin uptake transporters due to their ability to form strong interactions with the target proteins .
  • Receptor Modulation : The compound may act on various receptors, potentially influencing pathways related to neurotransmitter signaling and metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest that similar fluorinated compounds exhibit antimicrobial activities, which may extend to this compound pending further investigation .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several fluorinated compounds, including derivatives of trifluoroalcohols. The results indicated that these compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound was not highlighted, the trends suggest potential efficacy.

Study 2: Inhibition of Enzymatic Activity

Research into the structure-activity relationship (SAR) of trifluoromethyl compounds revealed that modifications at the cyclopropyl position could enhance inhibitory effects on key enzymes involved in metabolic pathways . This suggests that further exploration of this compound could yield valuable insights into its pharmacological applications.

Study 3: Neurotransmitter Interaction

Another avenue of research focused on the interaction of trifluoromethyl compounds with neurotransmitter receptors. These studies indicated that such compounds could modulate serotonin and dopamine receptors, potentially leading to applications in treating mood disorders .

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

1,1,1-trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol

InChI

InChI=1S/C7H11F3O2/c1-5(12,7(8,9)10)6(4-11)2-3-6/h11-12H,2-4H2,1H3

InChI Key

CDRMIYGRKNBWAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)CO)(C(F)(F)F)O

Origin of Product

United States

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